molecular formula C13H15ClF6N2O3 B13056580 2-[[2,5-Bis[2,2,2-trifluoroethoxy]benzoyl]amino)-1-ethanaminiumchloride

2-[[2,5-Bis[2,2,2-trifluoroethoxy]benzoyl]amino)-1-ethanaminiumchloride

Katalognummer: B13056580
Molekulargewicht: 396.71 g/mol
InChI-Schlüssel: SGVFULIWEVAGLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[[2,5-Bis[2,2,2-trifluoroethoxy]benzoyl]amino)-1-ethanaminiumchloride is a complex organic compound characterized by the presence of trifluoroethoxy groups attached to a benzoyl moiety. This compound is notable for its unique chemical structure, which imparts specific properties and reactivity patterns that make it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2,5-Bis[2,2,2-trifluoroethoxy]benzoyl]amino)-1-ethanaminiumchloride typically involves the reaction of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid with appropriate amines under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents that facilitate the formation of the desired product. Common reagents used in the synthesis include trifluoroethanol and 5-bromo-2-chlorobenzoic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in a solid form suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-[[2,5-Bis[2,2,2-trifluoroethoxy]benzoyl]amino)-1-ethanaminiumchloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with modified functional groups .

Wirkmechanismus

The mechanism of action of 2-[[2,5-Bis[2,2,2-trifluoroethoxy]benzoyl]amino)-1-ethanaminiumchloride involves its interaction with molecular targets through its trifluoroethoxy groups. These interactions can modulate various biochemical pathways, leading to specific effects. The compound’s unique structure allows it to bind to specific receptors or enzymes, influencing their activity and resulting in the desired outcomes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[[2,5-Bis[2,2,2-trifluoroethoxy]benzoyl]amino)-1-ethanaminiumchloride is unique due to its combination of trifluoroethoxy groups and the ethanaminium chloride moiety, which imparts specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .

Eigenschaften

Molekularformel

C13H15ClF6N2O3

Molekulargewicht

396.71 g/mol

IUPAC-Name

N-(2-aminoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide;hydrochloride

InChI

InChI=1S/C13H14F6N2O3.ClH/c14-12(15,16)6-23-8-1-2-10(24-7-13(17,18)19)9(5-8)11(22)21-4-3-20;/h1-2,5H,3-4,6-7,20H2,(H,21,22);1H

InChI-Schlüssel

SGVFULIWEVAGLT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1OCC(F)(F)F)C(=O)NCCN)OCC(F)(F)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.